molecular formula C4H6O3 B045391 Methyl pyruvate CAS No. 600-22-6

Methyl pyruvate

Cat. No. B045391
CAS RN: 600-22-6
M. Wt: 102.09 g/mol
InChI Key: CWKLZLBVOJRSOM-UHFFFAOYSA-N
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Description

Methyl pyruvate is an organic compound, which is a derivative of pyruvic acid and consists of a methyl group attached to the pyruvate molecule. It has been studied for its potential to treat a variety of medical conditions, including cancer, diabetes, and neurodegenerative diseases. This compound has recently become a popular topic of research due to its promising therapeutic applications. The purpose of

Scientific Research Applications

  • Metabolic Studies : Methyl pyruvate is used to study metabolic capacity and regulation. It is involved in the conversion to 2,4-dihydroxy-2-methylglutaric acid and helps understand metabolic processes in the liver (Willems et al., 1978).

  • Chemical Analysis : The compound aids in identifying carboxyl-containing aromatic and aliphatic compounds in aquatic humic substances through pyrolysis/methylation. This is valuable for understanding the biodegradation processes of plant materials (Saiz-Jimenez et al., 1993).

  • Diabetes Treatment : this compound stimulates insulin secretion from isolated perifused rat islets, showing potential in diabetes treatment strategies (Zawalich & Zawalich, 1997).

  • Pancreatic Beta-Cell Stimulation : It stimulates pancreatic beta-cells by inhibiting K(ATP) channels, indicating a non-metabolic activation mechanism which is crucial for understanding pancreatic functions (Düfer et al., 2002).

  • Anti-inflammatory Properties : Ethyl pyruvate, a related compound, has shown to ameliorate intestinal mucosal damage and reduce proinflammatory genes, indicating its potential in treating inflammation and related conditions (Fink, 2003).

  • Insulin Release Influence : this compound affects insulin release from isolated rat pancreatic islets, showing a dual effect based on the glucose concentrations. This helps in understanding and potentially managing insulin-related conditions (Malaisse et al., 1996).

  • Mitochondrial Metabolism Support : It efficiently supports intramitochondrial conversion of pyruvate metabolites to amino acids and affects glucose utilization, providing insights into cellular metabolism and potential therapeutic applications (Jijakli et al., 1996).

  • Nervous System Disease Treatment : Research indicates its usefulness in treating diseases related to the nervous system, showing the broad potential of this compound in medical applications (Brett et al., 2012).

  • Catalysis and Chemical Synthesis : Its hydrogenation using certain catalysts can produce R-(+)-methyl lactate with high enantioselectivity and reaction rate, important in chemical manufacturing and pharmaceuticals (Sutherland, 1990).

  • Oxidative Stress Reduction : Ethyl pyruvate helps prevent oxidative stress-induced apoptosis in retinal vessels, indicating its role in ocular health and disease treatment (Junghyun Kim et al., 2013).

Mechanism of Action

Target of Action

Methyl pyruvate is the methyl ester of pyruvic acid . The primary target of this compound is the pyruvate dehydrogenase complex, a large enzyme complex located in the mitochondrial matrix . This complex plays a crucial role in coordinating glycolytic and mitochondrial activities, providing a key decision point for modulating cellular energy production and metabolism .

Mode of Action

this compound enters the mitochondria where it is converted into acetyl CoA, a two-carbon molecule attached to Coenzyme A . This process involves the removal of a carboxyl group from pyruvate, releasing one carbon dioxide molecule in the process . The remaining two-carbon molecule is then oxidized, and the electrons lost in the oxidation are picked up by NAD+ to form NADH . The oxidized two-carbon molecule—an acetyl group—is then attached to Coenzyme A to form acetyl CoA .

Biochemical Pathways

this compound affects several key metabolic pathways. It is a key molecule in the glycolysis pathway, where it is converted into acetyl CoA so it can enter the citric acid cycle . In addition, it plays a role in the pentose phosphate pathway, which produces NADH required as a reducing agent in biosynthetic reactions .

Pharmacokinetics

As the methyl ester of pyruvic acid, it is likely that it is rapidly absorbed and distributed throughout the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be fully elucidated.

Result of Action

this compound has been found to protect normal lung fibroblast cell lines from irinotecan-induced cell death, potentially by turning off the p53/p21 axis of the apoptotic pathways . This suggests that this compound may have a protective effect on cells, although the exact molecular and cellular effects of its action are still being researched.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of oxygen, cofactors, and enzymes can affect the conversion of pyruvate into different products . Additionally, factors such as age, obesity, and lack of physical activity have been associated with an increased risk of type 2 diabetes, a disease in which pyruvate metabolism plays a significant role .

Safety and Hazards

Methyl pyruvate is considered hazardous. It is a flammable liquid and vapor . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for Methyl pyruvate are not detailed in the search results, it’s known that it has attracted interest as a prochiral precursor to alanine and lactic acid . This suggests potential future research directions in exploring its applications in the synthesis of these and potentially other compounds.

Biochemical Analysis

Biochemical Properties

Methyl pyruvate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in cells . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. This compound can be converted into acetyl-CoA, which then enters the TCA cycle .

Cellular Effects

This compound has been found to have various effects on cells. For instance, it has been shown to protect a normal lung fibroblast cell line from irinotecan-induced cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into pyruvate and its subsequent metabolism. Pyruvate is oxidized in the mitochondria, where it fuels the TCA cycle and boosts oxidative phosphorylation . This process is mainly controlled by the enzyme pyruvate dehydrogenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, tacrolimus, an immunosuppressant drug, induced rapid and profound alterations in metabolic activities within two days of treatment, prior to alterations in gut microbiota composition and structure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in the TCA cycle, where it is converted into acetyl-CoA . This process involves various enzymes and cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport of pyruvate into mitochondria is mediated by the pyruvate carrier PyC, a member of the mitochondrial carrier proteins .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it is metabolized . The targeting of pyruvate to the mitochondria is crucial for its role in energy production and other cellular functions.

properties

IUPAC Name

methyl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(5)4(6)7-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKLZLBVOJRSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049326
Record name Methylpyruvate
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

600-22-6
Record name Methyl pyruvate
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Record name Methyl pyruvate
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Record name METHYL PYRUVATE
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Record name Methylpyruvate
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Record name Methyl pyruvate
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Synthesis routes and methods

Procedure details

The dimethyl acetal of methyl pyruvate was prepared using methyl pyruvate, trimethyl orthoformate, MeOH and p-toluenesulfonic acid according to the method of Wermuth (Bull. Soc. Chim. France, 732 (1964)). Methyl pyruvate dimethylacetal (50 g) p-toluenesulfonic acid (1.34 g) and hydroquinone (1.90 g) were heated in an oil bath (approx. 150° C.) and MeOH was allowed to distill off slowly (approx. 10 mL). The residue was then distilled to afford the title ester, bp approx. 50° C./20 mmHg.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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